molecular formula C8H7O3Na<br>C8H7NaO3 B1260453 Methylparaben sodium CAS No. 5026-62-0

Methylparaben sodium

Cat. No.: B1260453
CAS No.: 5026-62-0
M. Wt: 174.13 g/mol
InChI Key: PESXGULMKCKJCC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Methylparaben sodium, also known as Sodium 4-(methoxycarbonyl)phenolate, is primarily used as a preservative in various industries, including pharmaceuticals, food, and textiles . It targets a broad spectrum of microbes, preventing the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .

Mode of Action

The mode of action of this compound involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . This disruption of essential cellular functions effectively inhibits microbial growth, preserving the integrity of the products in which it is used .

Biochemical Pathways

This compound is produced by the esterification of p-hydroxybenzoic acid and methanol . This process results in the formation of the methyl ester of 4-hydroxybenzoic acid, a compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH of the product it is preserving . Additionally, the presence of parabens in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methylparaben sodium involves the reaction of methyl p-hydroxybenzoate with sodium hydroxide. The process typically includes the following steps :

  • Methyl p-hydroxybenzoate is added to a reaction vessel.
  • Sodium hydroxide, in an amount 1.05 times that of methyl p-hydroxybenzoate, is slowly added dropwise.
  • The reaction mixture is stirred for 1 hour at room temperature.
  • After the reaction is complete, the mixture is allowed to crystallize.
  • The product is then centrifugally filtered and vacuum dried to obtain the final this compound product.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key advantages of this method include simplicity, cost-effectiveness, and environmental friendliness, as it does not produce waste water, waste gas, or industrial residue .

Chemical Reactions Analysis

Types of Reactions: Methylparaben sodium undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form methylparaben and sodium hydroxide.

    Esterification: this compound can react with alcohols to form esters.

    Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water and mild acidic or basic conditions.

    Esterification: Alcohols and acidic catalysts.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed:

    Hydrolysis: Methylparaben and sodium hydroxide.

    Esterification: Various esters depending on the alcohol used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Methylparaben sodium is widely used in scientific research due to its preservative properties :

    Chemistry: Used as a standard preservative in chemical formulations to prevent microbial growth.

    Biology: Employed in biological research to maintain the sterility of biological samples and culture media.

    Medicine: Utilized in pharmaceutical formulations to extend the shelf life of medications by preventing microbial contamination.

    Industry: Commonly used in the cosmetics and food industries as a preservative to ensure product safety and longevity.

Comparison with Similar Compounds

    Ethylparaben: Ethyl 4-hydroxybenzoate.

    Propylparaben: Propyl 4-hydroxybenzoate.

    Butylparaben: Butyl 4-hydroxybenzoate.

Methylparaben sodium stands out due to its balance of antimicrobial efficacy and solubility, making it a versatile preservative in various applications.

Properties

IUPAC Name

sodium;4-methoxycarbonylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXGULMKCKJCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O3Na, C8H7NaO3
Record name SODIUM METHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-76-3 (Parent)
Record name Methylparaben sodium [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1042156
Record name Methylparaben sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, hygroscopic powder
Record name SODIUM METHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

5026-62-0
Record name Methylparaben sodium [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylparaben sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(methoxycarbonyl)phenolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPARABEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C
Record name SODIUM METHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (one equivalent, 50% dispersion in mineral oil) in dimethylformamide (DMF) (100 ml per 50 mmole), cooled to 0° C., is added slowly methyl p-hydroxybenzoate (one equivalent). The reaction mixture is stirred under a nitrogen atmosphere until the evolution of hydrogen ceases. To the solution of sodium 4-carbomethoxyphenolate so produced, is added N,N-dimethylthiocarbamoyl chloride [(CH3)2N(CS)Cl] (one equivalent) in one portion. The resulting suspension is heated to 70° C. for 1-3 hours and then is poured into an aqueous solution (1%) of potassium hydroxide (large excess). The suspension is extracted twice with toluene-hexane (4:1 v/v). After drying over MgSO4, the organic extracts are filtered and evaporated to an oil. The oil is purified by chromatography over silica gel using 2% methanol in methylene chloride to give O-(4-carbomethoxyphenyl)dimethylthiocarbamate [p-CH3CO2C6H4O(CS)N(CH3)2 ]. (mp 97°-102° C.). This product is heated under a nitrogen atmosphere at 220° C. for 30-60 min. to give S-(4-carbomethoxyphenyl)-dimethylthiocarbamate [p-CH3CO2C6H4S(CO)N(CH3)2 ] which is crystallized from methanol. To S-(4-carbomethoxyphenyl)dimethylthiocarbamate, dissolved in DMSO, is added 2 equiv. of sodium hydroxide (10% aqueous). The mixture is heated at 65°-85° C., and the alkyl bromide (1equiv.) is added. Heating is continued for 2-4 hours after which the mixture is poured into a large volume of water. Upon acidification, a precipitate forms, which is collected by filtration. The (alkylthio)benzoic acid is crystallized from methanol.
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Synthesis routes and methods II

Procedure details

The (alkylthio)benzoic acids set forth in Table 2 are prepared according to the following general procedure: To a suspension of sodium hydride (one equivalent, 50% dispersion in mineral oil) in DMF (100 ml per 50 mmole), cooled to 0° C., is added slowly methyl p-hydroxybenzoate (one equivalent). The reaction mixture is stirred under a nitrogen atmosphere until the evolution of hydrogen ceases. To the solution of sodium 4-carbomethoxyphenolate so produced, is added N,N-dimethylthiocarbamoyl chloride [(CH3)2N(CS)Cl] (one equivalent) in one portion. The resulting suspension is heated to 70° C. for 1-3 hours and then is poured into an aqueous solution (1%) of potassium hydroxide (large excess). The suspension is extracted twice with toluene-hexane (4:1 v/v). After drying over MgSO4, the organic extracts are filtered and evaporated to an oil. The oil is purified by chromatography over silica gel using 2% methanol in methylene chloride to give O-(4-carbomethoxyphenyl)dimethylthiocarbamate [p-CH3CO2C6H4O (CS)N(CH3)2 ]. (mp 97°-102° C.). This product is heated under a nitrogen atmosphere at 220° C. for 30-60 min. to give S-(4-carbomethoxyphenyl)dimethylthiocarbamate [p-CH3CO2C6H4S(CO)N(CH3)2 ] which is crystallized from methanol. To S-(4-carbomethoxyphenyl)dimethylthiocarbamate, dissolved in DMSO, is added 2 equiv. of sodium hydroxide (10% aqueous). The mixture is heated at 65°-85° C., and the alkyl bromide (1 equiv.) is added. Heating is continued for 2-4 hours after which the mixture is poured into a large volume of water. Upon acidification, a precipitate forms, which is collected by filtration. The (alkylthio)benzoic acid is crystallized from methanol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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